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Compound of Interest

Ethyl 3-hydroxy-3-
Compound Name:
methylhexanoate

cat. No.: B1609670

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for Ethyl 3-
hydroxyhexanoate (CAS Number: 2305-25-1). It is intended for researchers, scientists, and
professionals in drug development and related fields who require detailed spectral information
for identification, characterization, and quality control purposes. This document compiles and
presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass
spectrometry (MS) data in a structured format. Detailed experimental protocols for acquiring
this data are also provided, along with a generalized workflow for spectral analysis.

Initial Note on Compound Identification: The CAS number 2305-25-1 is registered to Ethyl 3-
hydroxyhexanoate. The initially requested topic "Ethyl 3-hydroxy-3-methylhexanoate"
corresponds to a different chemical entity. This guide will focus on the spectral data for the
compound officially associated with the provided CAS number.

Chemical Structure and Properties

e IUPAC Name: ethyl 3-hydroxyhexanoate[1]

e Synonyms: Ethyl 3-hydroxycaproate, 3-hydroxyhexanoic acid ethyl ester[1]
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Molecular Formula: CsH1603[2]

Molecular Weight: 160.21 g/mol [2]

Appearance: Colorless to light yellow liquid[3]

Odor: Fruity[3]

Spectral Data Summary

The following sections present the key spectral data for Ethyl 3-hydroxyhexanoate, organized
for clarity and ease of comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides detailed information about the hydrogen atom environments in
the molecule.

Chemical Shift () o Coupling Constant .

Multiplicity Assignment
ppm (J) Hz
~4.12 Quartet ~7.1 -O-CH2-CHs
~3.98 Multiplet - -CH(OH)-
~2.43 Multiplet - -CH2-COO-
~1.45 Multiplet - -CH(OH)-CHa2-CHa-
~1.32 Multiplet - -CH2-CH2-CHs
~1.25 Triplet ~7.1 -O-CHz2-CHs
~0.91 Triplet ~7.3 -CH2-CH2-CHs

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C2305251&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2305251&Mask=200
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1349584.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1349584.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8) ppm Assignment
~172.5 C=0 (Ester)

~68.0 -CH(OH)-

~60.5 -O-CH2-CHs

~41.5 -CH2-COO-

~36.0 -CH(OH)-CH2-CHa-
~18.8 -CH2-CH2-CHs
~14.2 -O-CH2-CHs

~14.0 -CH2-CH2-CHs

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.

Wavenumber (cm—?)

Intensity

Assignment

~3450 Strong, Broad O-H Stretch (Alcohol)
~2960, ~2935, ~2875 Strong C-H Stretch (Aliphatic)
~1735 Strong C=0 Stretch (Ester)
~1180 Strong C-O Stretch (Ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The data presented is for electron ionization (El).
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Mass-to-Charge Ratio

Relative Intensity (%)

Assignment (Proposed

(m/z) Fragment)
117 High [M - C2HsO]*
103 High [CH(OH)CH2COOC:zHs]*

) [CH2=C(OH)OC2Hs]*
88 High

(McLafferty Rearrangement)

71 Moderate [CaH7O]*
45 Moderate [C2Hs0]*
43 High [CsH7]* or [CHsCOl*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented

above. These are based on standard laboratory practices for the analysis of liquid organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A small amount of Ethyl 3-hydroxyhexanoate (typically 5-20 mg) is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in

a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

standard for chemical shift referencing (6 0.00 ppm).

e Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

e 1H NMR Acquisition Parameters:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: Typically 0-12 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.
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o Number of Scans: 8-16, depending on the sample concentration.

e 13C NMR Acquisition Parameters:
o Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
o Spectral Width: Typically 0-220 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more, depending on the sample concentration, due to the low
natural abundance of 13C.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard (TMS) or the residual solvent peak.

Attenuated Total Reflectance - Fourier Transform
Infrared (ATR-FTIR) Spectroscopy

o Sample Preparation: A single drop of neat Ethyl 3-hydroxyhexanoate is placed directly onto
the ATR crystal (e.g., diamond or zinc selenide).

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Data Acquisition:

o

A background spectrum of the clean, empty ATR crystal is collected first.

[¢]

The sample is then applied to the crystal, and the sample spectrum is recorded.

[¢]

Spectral Range: Typically 4000-400 cm~1.

Resolution: 4 cm—1.

o
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o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: The neat liquid sample of Ethyl 3-hydroxyhexanoate is diluted in a
volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of
approximately 10-100 pg/mL.

e Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

e Gas Chromatography (GC) Conditions:

[¢]

Injection Volume: 1 pL.

o Injector Temperature: 250 °C.

o Injection Mode: Split or splitless, depending on the sample concentration.
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x
0.25 mm x 0.25 pm).

o Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then
ramped at 10 °C/min to 250 °C and held for 5 minutes.

e Mass Spectrometry (MS) Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

[e]

Source Temperature: 230 °C.

(¢]

Quadrupole Temperature: 150 °C.

[¢]

Mass Range: m/z 40-400.
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o Scan Speed: Normal.

o Data Processing: The total ion chromatogram (TIC) is used to identify the peak
corresponding to Ethyl 3-hydroxyhexanoate. The mass spectrum of this peak is then
extracted and analyzed for its fragmentation pattern. The spectrum can be compared to a
reference library (e.g., NIST) for confirmation.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like Ethyl 3-hydroxyhexanoate.
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Sample Handling

Chemical Sample
(Ethyl 3-hydroxyhexanoate)

Sample Preparation
(Dilution, Dissolution)

Spectroscopic Analysis

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H, 13C) (ATR-FTIR) (GC-MS)

Data Prpcessing & Interpretation

NMR Data Processing IR Data Processing MS Data Processing
(FT, Phasing, Integration) (Background Subtraction) (Chromatogram Analysis, Spectral Extraction)
Structure Elucidation Functional Group 1D Molecular Weight & Fragmentation
(Chemical Shifts, Coupling) (Vibrational Modes) (Mass-to-Charge Ratio)

Final Reporting

Comprehensive Spectral Report

Click to download full resolution via product page
Caption: General workflow for spectral analysis of a chemical compound.

Conclusion

The spectral data and methodologies presented in this technical guide provide a foundational
resource for the identification and characterization of Ethyl 3-hydroxyhexanoate. The tabulated
data for tH NMR, 3C NMR, IR, and MS, combined with the detailed experimental protocols,
offer a practical reference for researchers and scientists. The provided workflow diagram

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1609670?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

further clarifies the logical progression of spectral analysis, from sample preparation to final
reporting. This comprehensive information is crucial for ensuring the quality and integrity of this
compound in research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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